molecular formula C₁₅H₁₈BrClN₂O B130615 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole CAS No. 151012-31-6

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole

Cat. No. B130615
M. Wt: 357.67 g/mol
InChI Key: LOSZLEJFCKVKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse biological activities, including antimicrobial properties. The presence of substituents like bromobenzyl and chloro groups may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. In the case of related compounds, such as the 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, the process involves condensing substituted imidazolyl-enones with hydroxylamine hydrochloride in the presence of sodium hydroxide in methanol . This method could potentially be adapted for the synthesis of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial in determining their chemical and biological properties. Techniques such as Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry are commonly used for structural characterization . These methods provide detailed information about the functional groups, molecular framework, and electronic environment of the compound, which are essential for understanding its reactivity and interactions.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the imidazole ring and the substituents attached to it. The molecular electrostatic potential (MEP) can be studied to determine these reactive sites and predict the compound's behavior in chemical reactions . The presence of electron-withdrawing groups like chloro and electron-donating groups like hydroxymethyl can influence the compound's electrophilic and nucleophilic properties, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, photoluminescence (PL), and thermal stability, are influenced by their molecular structure. Techniques like UV-Vis spectroscopy, PL spectra, cyclic voltammetry (CV), and thermogravimetric analysis (TGA) are used to study these properties . These analyses help in understanding the compound's behavior under different conditions and its potential applications in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Environmental Applications

The occurrence, fate, and behavior of parabens, including those with bromobenzyl groups, in aquatic environments have been extensively reviewed. These compounds, due to their widespread use in consumer products, have been detected in water bodies, raising concerns about their environmental impact and the need for monitoring and remediation strategies (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Applications

In the pharmacological field, the therapeutic potential and pharmacokinetics of compounds similar to 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole have been reviewed. For instance, DuP 753, a closely related imidazole derivative, exhibits significant pharmacological effects, particularly as a selective and competitive antagonist of angiotensin II receptors, suggesting potential applications in the treatment of hypertension and related cardiovascular conditions (Wong et al., 1991).

Material Science Applications

The study of brominated flame retardants, including compounds with bromobenzyl groups, has highlighted their occurrence in various matrices and raised concerns regarding their environmental and health impacts. This research emphasizes the need for safer alternatives and the development of new materials with reduced ecological footprints (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it contains a bromine atom, it could potentially be hazardous due to the reactivity of bromine .

Future Directions

Future research on this compound could involve studying its properties, developing methods for its synthesis, and exploring its potential uses .

properties

CAS RN

151012-31-6

Product Name

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole

Molecular Formula

C₁₅H₁₈BrClN₂O

Molecular Weight

357.67 g/mol

IUPAC Name

[3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazol-4-yl]methanol

InChI

InChI=1S/C15H18BrClN2O/c1-2-3-4-14-18-15(17)13(10-20)19(14)9-11-5-7-12(16)8-6-11/h5-8,20H,2-4,9-10H2,1H3

InChI Key

LOSZLEJFCKVKOK-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl

Other CAS RN

151012-31-6

Pictograms

Irritant

synonyms

1-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.